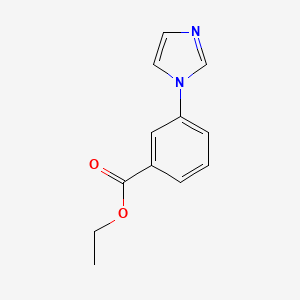

Ethyl 3-(1H-imidazol-1-yl)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-imidazol-1-ylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-2-16-12(15)10-4-3-5-11(8-10)14-7-6-13-9-14/h3-9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQZGJDSJKFQBIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)N2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Electronic Properties of the Imidazole Ring in Benzoate Ester Derivatives

Foreword

The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous essential drugs and biologically active molecules.[1][2][3][4] Its unique electronic architecture—amphoteric, aromatic, and capable of diverse intermolecular interactions—makes it a privileged scaffold in drug design.[3][5] When coupled with a benzoate ester, a common motif for modulating lipophilicity and creating prodrugs, the resulting derivatives present a fascinating interplay of electronic effects. This guide provides an in-depth exploration of these electronic properties, moving from the fundamental characteristics of the imidazole ring to the nuanced interactions within benzoate ester derivatives. We will delve into the causality behind experimental and computational characterization, offering field-proven insights for researchers, scientists, and drug development professionals aiming to harness the full potential of these versatile compounds.

The Intrinsic Electronic Landscape of the Imidazole Ring

Understanding the electronic behavior of imidazole-containing benzoate esters begins with a firm grasp of the imidazole ring itself. It is not merely a static scaffold but a dynamic electronic system governed by several key principles.

1.1. Aromaticity and Electron Distribution The imidazole ring is a five-membered heterocycle containing two nitrogen atoms and three carbon atoms. It is aromatic, fulfilling Hückel's rule with a sextet of delocalized π-electrons.[6][7] One nitrogen atom (N-1) is pyrrole-like, contributing two electrons to the aromatic system, while the other (N-3) is pyridine-like, contributing one electron and retaining a lone pair in an sp² hybrid orbital.[5][8] This arrangement creates a π-excessive system, meaning the five ring atoms share six electrons, leading to high electron density. However, this density is not uniform; it is highest at the nitrogen atoms.[8] The C2 position, situated between the two electronegative nitrogens, is relatively electron-deficient and thus susceptible to nucleophilic attack.[8] Conversely, the C4 and C5 positions are more electron-rich and prone to electrophilic substitution.[8]

1.2. Amphoteric Nature: Acidity and Basicity A defining feature of imidazole is its amphoteric character—it can act as both an acid and a base.[9]

-

Basicity: The pyridine-like N-3 atom, with its available lone pair, is the primary basic center. Protonation at this site results in a symmetrical and resonance-stabilized imidazolium cation. Imidazole (pKa of conjugate acid ≈ 7.0) is significantly more basic than pyridine (pKa ≈ 5.2), a property attributed to the resonance stabilization of the positive charge across both nitrogen atoms.[9][10]

-

Acidity: The pyrrole-like N-1 proton is weakly acidic, with a pKa of approximately 14.5.[6][10] Deprotonation yields the symmetrical imidazolide anion. This acidity, while weak, is crucial for forming N-substituted derivatives and participating in hydrogen bonding as a donor.

1.3. Tautomerism In N-unsubstituted imidazoles, the proton on N-1 can readily migrate to N-3, resulting in two equivalent tautomeric forms.[8][9] This rapid equilibrium means that the C4 and C5 positions are chemically equivalent unless substitution at N-1 breaks this symmetry. This phenomenon is critical when interpreting spectroscopic data and considering receptor binding, as the molecule exists as a dynamic equilibrium of two forms.

Modulating the Imidazole Ring: The Role of Substituents

The electronic properties of the imidazole core can be precisely tuned through the strategic placement of substituents. These groups can either donate or withdraw electron density, profoundly altering the ring's reactivity, pKa, and interaction with biological targets.[5]

-

Electron-Donating Groups (EDGs): Groups like alkyl (-R), methoxy (-OCH₃), and amino (-NH₂) increase the electron density of the imidazole ring. This enhances the basicity of the N-3 nitrogen and increases the ring's nucleophilicity, making it more reactive towards electrophiles.

-

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), halogens (-F, -Cl), and carbonyls (-COR) decrease the ring's electron density.[11] This effect reduces the basicity of N-3 and increases the acidity of the N-1 proton.[9] EWGs also make the ring more susceptible to nucleophilic attack. The influence of EWGs has been shown to enhance the antibacterial and antifungal potency of some imidazole derivatives.[11]

The electronic effect of these substituents can be quantified using Hammett substituent constants (σ), which provide a valuable tool for developing quantitative structure-activity relationships (QSAR).[12] Generally, a positive σ value indicates an electron-withdrawing effect, while a negative value signifies an electron-donating effect.

| Substituent (at C4/C5) | Type | Hammett Constant (σp) | Effect on Imidazole Ring |

| -NH₂ | Strong EDG | -0.66 | Increases electron density, increases basicity |

| -OCH₃ | Moderate EDG | -0.27 | Increases electron density, increases basicity |

| -CH₃ | Weak EDG | -0.17 | Slightly increases electron density and basicity |

| -H | Neutral | 0.00 | Reference point |

| -Cl | Weak EWG | +0.23 | Decreases electron density, decreases basicity |

| -COOR | Moderate EWG | +0.45 | Decreases electron density, decreases basicity |

| -CN | Strong EWG | +0.66 | Significantly decreases electron density and basicity |

| -NO₂ | Strong EWG | +0.78 | Strongly decreases electron density and basicity |

| Table 1: Influence of common substituents on the electronic properties of the imidazole ring. Hammett constants provide a quantitative measure of the electronic effect.[13][14] |

Electronic Interplay in Imidazole-Benzoate Ester Derivatives

When an imidazole ring is incorporated into a benzoate ester derivative, a bidirectional electronic communication is established. The imidazole can influence the reactivity of the ester, and the benzoate group, in turn, modulates the properties of the imidazole.

3.1. Imidazole's Influence on the Benzoate Ester The most significant effect is the imidazole ring's ability to catalyze the hydrolysis of the ester bond.[15][16] This can occur through two primary mechanisms, particularly in intramolecular contexts or in systems where the imidazole is in close proximity to the ester.

-

Nucleophilic Catalysis: The lone pair on the N-3 atom of the imidazole can act as a nucleophile, directly attacking the electrophilic carbonyl carbon of the ester. This forms a transient N-acylimidazolium intermediate, which is highly reactive and readily hydrolyzed by water to release the carboxylic acid and regenerate the imidazole catalyst.[17]

-

General Base Catalysis: The imidazole ring can act as a general base, abstracting a proton from a nearby water molecule.[15] This enhances the nucleophilicity of the water, facilitating its attack on the ester carbonyl.

The electronic nature of substituents on the imidazole ring directly impacts its catalytic efficiency. EDGs enhance the nucleophilicity and basicity of the imidazole, thereby increasing the rate of hydrolysis. Conversely, EWGs diminish these properties, slowing the catalytic process.

3.2. Benzoate Ester's Influence on the Imidazole Ring The benzoate ester group, being electron-withdrawing, reduces the electron density of the imidazole ring to which it is attached. This effect decreases the imidazole's basicity. The magnitude of this effect depends on the point of attachment and the presence of any substituents on the benzoate ring itself. For instance, an electron-withdrawing nitro group on the para position of the benzoate ring will further decrease the imidazole's basicity compared to an unsubstituted benzoate.

Implications for Drug Design and Biological Activity

The electronic properties of imidazole benzoate esters are not just of academic interest; they are critical determinants of a molecule's biological function.

-

Enzyme Inhibition: Many imidazole-based drugs function as enzyme inhibitors.[18][19][20][21] The nitrogen atoms of the imidazole ring can coordinate with metal ions in an enzyme's active site (e.g., zinc in carbonic anhydrase or iron in cytochrome P450s). The strength of this coordination is governed by the electron density on the nitrogen atoms, which is tunable via substituents.

-

Receptor Binding: The ability of the imidazole ring to act as both a hydrogen bond donor (N1-H) and acceptor (N-3) is vital for receptor interactions.[1][22] The electronic landscape of the molecule, including its molecular electrostatic potential (MEP), dictates the strength and geometry of these interactions. Modifying substituents on either the imidazole or benzoate moieties can fine-tune this landscape to optimize binding affinity and selectivity.

-

Pharmacokinetics (PK): The pKa of the imidazole ring is a key factor in a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It influences the molecule's charge state at physiological pH, which in turn affects its solubility, membrane permeability, and potential for off-target interactions. The stability of the ester bond, modulated by the imidazole's electronics, is also crucial, especially in prodrug design where controlled release of the active compound is desired.

Experimental and Computational Characterization Workflows

A robust characterization of these derivatives requires a synergistic approach, combining synthesis, spectroscopy, and computational modeling.

5.1. Synthesis Protocol: General Route via Debus-Radziszewski Reaction The Debus-Radziszewski synthesis is a versatile method for creating multi-substituted imidazoles that can be subsequently esterified.[2][23][24]

Objective: To synthesize a 2,4,5-triaryl-imidazole derivative and subsequently form its benzoate ester.

Methodology:

-

Imidazole Synthesis:

-

To a solution of benzil (1.0 eq), a substituted benzaldehyde (1.0 eq), and ammonium acetate (10.0 eq) in glacial acetic acid, reflux the mixture for 2-3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Filter the resulting precipitate, wash thoroughly with water to remove excess acetic acid and ammonium salts, and dry under vacuum.

-

Purify the crude triaryl-imidazole product by recrystallization from a suitable solvent (e.g., ethanol).

-

-

Esterification (if a hydroxyl group is present on one of the aryl rings):

-

Dissolve the synthesized hydroxyl-functionalized imidazole (1.0 eq) and triethylamine (1.5 eq) in a dry aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0 °C in an ice bath.

-

Add benzoyl chloride (1.2 eq) dropwise to the solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product into DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the final benzoate ester derivative using column chromatography on silica gel.

-

Self-Validation: The identity and purity of the intermediate and final products must be rigorously confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) and melting point analysis.

5.2. Spectroscopic Analysis Spectroscopy provides direct experimental evidence of the electronic structure.

| Technique | Observation for Imidazole Benzoate Ester | Rationale/Interpretation |

| ¹H NMR | The N-H proton signal (if present) appears as a broad singlet at high chemical shift (δ 12-14 ppm).[25] Aromatic protons on the imidazole and benzoate rings will show distinct chemical shifts influenced by neighboring substituents. | The downfield shift of the N-H proton is due to its acidic nature and involvement in hydrogen bonding. EWGs on any ring will generally shift adjacent protons downfield. |

| ¹³C NMR | The C2 carbon of the imidazole ring typically appears around δ 135-145 ppm. The ester carbonyl carbon is observed further downfield (δ 160-170 ppm).[26] | The chemical shift of the imidazole carbons is highly sensitive to the electronic effects of substituents, providing a direct probe of electron density changes. |

| FT-IR | A characteristic C=O stretching vibration for the ester is observed around 1720-1740 cm⁻¹. The N-H stretch (if present) appears as a broad band around 3100-3400 cm⁻¹. C=N stretching of the imidazole ring is seen near 1600-1680 cm⁻¹.[25] | The exact frequency of the C=O stretch can indicate the degree of electronic conjugation or strain, offering clues about the electronic environment. |

| UV-Vis | Imidazole derivatives typically exhibit strong π→π* transitions in the 200-300 nm range.[27][28] The position and intensity of these bands are modulated by substituents and the extent of the conjugated system. | EDGs tend to cause a bathochromic (red) shift, while EWGs may cause a hypsochromic (blue) shift, reflecting changes in the HOMO-LUMO energy gap. |

| Table 2: Key Spectroscopic Signatures for Characterizing Imidazole Benzoate Ester Derivatives. |

5.3. Computational Analysis: A DFT Workflow Density Functional Theory (DFT) is an indispensable tool for elucidating the electronic properties of molecules, offering insights that complement experimental data.[23][24][29]

Objective: To calculate the electronic structure, reactivity descriptors, and spectral properties of an imidazole benzoate ester derivative.

Methodology:

-

Structure Preparation: Construct the 3D structure of the imidazole benzoate ester derivative using molecular modeling software.

-

Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation. A common and reliable choice of methodology is the B3LYP functional with a Pople-style basis set such as 6-311G(d,p).[30]

-

Frequency Analysis: Conduct a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

Property Calculation: Using the optimized geometry, perform single-point energy calculations to derive key electronic properties:

-

Frontier Molecular Orbitals (HOMO/LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) relates to the ability to donate electrons, while the Lowest Unoccupied Molecular Orbital (LUMO) energy relates to the ability to accept electrons. The HOMO-LUMO gap (ΔE) is an indicator of chemical reactivity and electronic excitability.[30][31]

-

Molecular Electrostatic Potential (MEP): An MEP map visually identifies the electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions of the molecule, predicting sites for intermolecular interactions.[30][32]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information on atomic charges, hybridization, and stabilizing donor-acceptor interactions within the molecule.[32]

-

Time-Dependent DFT (TD-DFT): TD-DFT calculations can simulate the UV-Vis absorption spectrum, allowing for direct comparison with experimental results and aiding in the assignment of electronic transitions.[23][24]

-

Causality: The choice of the B3LYP functional and a split-valence basis set with polarization and diffuse functions (e.g., 6-311++G(d,p)) is a field-proven standard that balances computational efficiency with accuracy for organic molecules of this type, providing reliable electronic structures and properties.[31]

Conclusion

The electronic properties of the imidazole ring in benzoate ester derivatives are a product of a complex and tunable interplay between two electronically active moieties. The inherent aromaticity, amphotericity, and electron distribution of the imidazole core provide a foundation that can be precisely modulated by substituents. This modulation directly impacts the reactivity of the attached benzoate ester, particularly its susceptibility to hydrolysis, and concurrently influences the molecule's potential for biological interactions. A comprehensive understanding, achieved through a combined approach of targeted synthesis, multi-faceted spectroscopic analysis, and robust computational modeling, is paramount for rationally designing and optimizing these derivatives for applications in medicinal chemistry, materials science, and beyond.

References

- A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. (Source: Google Search)

- Influence of imidazole and bifunctional nucleophiles on the micellar catalysed hydrolysis and hydroxylaminolysis of esters. (Source: Google Search)

- The Role of Imidazole Derivatives in Modern Drug Discovery. (Source: Google Search)

- Full article: Imidazoles in medicine: a review of its pharmacological and therapeutic applications - Taylor & Francis. (Source: Google Search)

- Application Notes and Protocols: Imidazole Derivatives as Potential Enzyme Inhibitors - Benchchem. (Source: Google Search)

- A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives - JOURNAL OF PHARMA INSIGHTS AND RESEARCH. (Source: Google Search)

- Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - MDPI. (Source: Google Search)

- A Comparative Guide to the Computational Analysis of 4-iodo-1H-imidazole's Electronic Structure - Benchchem. (Source: Google Search)

- Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC. (Source: Google Search)

- Hydroxyl Group (V)>1> and Imidazole (X)>2> Catalysis.

- Catalysis of Ester Hydrolysis by Cationic Micelles of Surfactants contain- ing the lmidazole Ring - RSC Publishing. (Source: Google Search)

- Review of pharmacological effects of imidazole deriv

- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PubMed. (Source: Google Search)

- Imidazole derivatives--a new class of microsomal enzyme inhibitors - PubMed. (Source: Google Search)

- Understanding the Influence of Electron-Donating and Electron-Withdrawing Substituents on the Anticorrosive Properties of Imidazole: A Quantum-Chemical Approach - INIS-IAEA. (Source: Google Search)

- Imidazole derivatives as new potent and selective 20-HETE synthase inhibitors - PubMed. (Source: Google Search)

- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC. (Source: Google Search)

-

Electronic/substituents influence on imidazole ring donor–acceptor capacities using 1H-imidazo[4,5-f][15][18]phenanthroline frameworks - New Journal of Chemistry (RSC Publishing). (Source: Google Search)

- Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - RSC Publishing. (Source: Google Search)

- Values of some Hammett substituent constants (σ).

- General Description of Imidazole - ChemicalBook. (Source: Google Search)

- I don't understand why imidazole has a weak acidic group. : r/chemhelp - Reddit. (Source: Google Search)

- Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati - TSI Journals. (Source: Google Search)

- Theoretical Study of the Electronic Spectrum of Imidazole - ACS Public

- Imidazole: Chemical Structure, Properties, Applications, and Synthesis Methods. (Source: Google Search)

- Insight into the esterase like activity demonstrated by an imidazole appended self-assembling hydrogelator - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC04281J. (Source: Google Search)

- Importance and Involvement of Imidazole Structure in Current and Future Therapy - PMC. (Source: Google Search)

- Computational DFT analysis and molecular modeling on imidazole derivatives used as corrosion inhibitors for aluminum in acidic media | Request PDF - ResearchG

- Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC. (Source: Google Search)

- A comprehensive investigation on one-pot synthesis of imidazole derivatives: quantum computational analysis, molecular docking, molecular dynamics simulations and antiviral activity against SARS-CoV-2. (Source: Google Search)

- Effects of electron-withdrawing groups in imidazole-phenanthroline ligands and their influence on the photophysical properties of EuIII complexes for white light-emitting diodes - New Journal of Chemistry (RSC Publishing). (Source: Google Search)

-

Synthesis and evaluation of imidazo[1,5-a][1][18]benzodiazepine esters with high affinities and selectivities at "diazepam-insensitive" benzodiazepine receptors - PubMed. (Source: Google Search)

- Imidazole - Wikipedia. (Source: Google Search)

- Spectroscopic (FT-IR, FT-Raman, UV-vis and NMR) Investigation, Molecular Structure, Docking and Chemical Reactivity Elucidation of Antifungal Drug Tioconazole - Taylor & Francis. (Source: Google Search)

- Why is imidazole a stronger acid (pKa ~ 14.4) than pyrrole (pKa ~... | Study Prep in Pearson+. (Source: Google Search)

- IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c.

- Novel triazole derivatives possessing imidazole: Synthesis, spectroscopic characterization (FT-IR, NMR, UV-Vis)

- ISSN: pISSN 2976-1344 eISSN 2976-1352 AMC Multidisciplinary Research Journal (AMRJ) Volume. (Source: Google Search)

- Nucleophilic catalysis for ester hydrolysis: Imidazole as catalyst: complete mechanistic description - YouTube. (Source: Google Search)

- 1H NMR, EPR, UV-Vis, and Electrochemical Studies of Imidazole Complexes of Ru(III). Crystal Structures of cis-[(Im)(2)(NH(3))(4)Ru(III)]Br(3) and [(1MeIm)(6)Ru(II)]Cl(2).2H(2)O - PubMed. (Source: Google Search)

- Correlation between the Hammett parameter of the p-substituent of the...

- Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investig

- A survey of Hammett substituent constants and resonance and field parameters - SciSpace. (Source: Google Search)

- Synthesis and therapeutic potential of imidazole containing compounds. (Source: Google Search)

- Synthesis of Imidazole Derivatives and Their Biological Activities - ResearchG

- (PDF)

- Table 13.1 Selected Hammett substituent constants and susceptibility factors. (Source: Google Search)

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. mdpi.com [mdpi.com]

- 3. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jopir.in [jopir.in]

- 6. reddit.com [reddit.com]

- 7. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 8. General Description of Imidazole_Chemicalbook [chemicalbook.com]

- 9. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Imidazole - Wikipedia [en.wikipedia.org]

- 11. Importance and Involvement of Imidazole Structure in Current and Future Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. global.oup.com [global.oup.com]

- 15. pure.psu.edu [pure.psu.edu]

- 16. Catalysis of ester hydrolysis by cationic micelles of surfactants containing the imidazole ring - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 17. youtube.com [youtube.com]

- 18. ijsred.com [ijsred.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Imidazole derivatives--a new class of microsomal enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Imidazole derivatives as new potent and selective 20-HETE synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. nbinno.com [nbinno.com]

- 23. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 24. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. pubs.acs.org [pubs.acs.org]

- 28. nepjol.info [nepjol.info]

- 29. researchgate.net [researchgate.net]

- 30. tandfonline.com [tandfonline.com]

- 31. pdf.benchchem.com [pdf.benchchem.com]

- 32. tandfonline.com [tandfonline.com]

Methodological & Application

Synthetic Routes for Novel Antifungal Agents Utilizing Ethyl 3-(1H-imidazol-1-yl)benzoate: Application Notes and Protocols

Introduction: The Strategic Importance of the Imidazole Moiety in Antifungal Drug Discovery

The landscape of antifungal drug development is continually challenged by the rise of resistant fungal strains and the limited number of effective and safe therapeutic options.[1][2] Within the arsenal of antifungal agents, azole derivatives, characterized by the presence of an imidazole or triazole ring, represent a cornerstone of modern therapy.[3] These compounds exert their antifungal effect by inhibiting the enzyme lanosterol 14α-demethylase, a critical component in the fungal ergosterol biosynthesis pathway. Disruption of this pathway leads to a compromised fungal cell membrane, ultimately inhibiting growth and proliferation.[3]

Ethyl 3-(1H-imidazol-1-yl)benzoate emerges as a highly versatile and strategic starting material for the synthesis of a diverse array of novel antifungal candidates. Its structure incorporates the essential imidazole pharmacophore, while the ethyl ester functionality provides a reactive handle for a variety of chemical transformations. This allows for the systematic exploration of structure-activity relationships (SAR) by introducing different functionalities, aiming to enhance potency, broaden the antifungal spectrum, and improve pharmacokinetic properties. This guide provides detailed synthetic protocols for the derivatization of this compound into promising classes of antifungal agents, namely 1,3,4-oxadiazoles and N-substituted amides, with a focus on the causal reasoning behind the experimental choices.

Synthetic Strategy Overview: From a Common Intermediate to Diverse Antifungal Scaffolds

The central strategy revolves around the conversion of this compound into key intermediates that can be further elaborated into target compounds. The two primary synthetic pathways detailed in this guide are:

-

Hydrazide Formation and Subsequent Cyclization to 1,3,4-Oxadiazoles: The ethyl ester is first converted to the corresponding benzohydrazide. This intermediate is then cyclized with various reagents to furnish the 1,3,4-oxadiazole ring, a scaffold known for its broad spectrum of biological activities, including antifungal properties.[1][2][4]

-

Direct Amidation to N-Substituted Amides: The ethyl ester is directly reacted with a range of primary and secondary amines to generate a library of N-substituted amide derivatives. This approach allows for the introduction of diverse lipophilic and polar groups to probe their impact on antifungal efficacy.

Figure 1: Overview of synthetic pathways from this compound.

Part 1: Synthesis of 1,3,4-Oxadiazole Derivatives

The 1,3,4-oxadiazole moiety is a bioisostere of ester and amide groups and is recognized for its favorable metabolic stability and ability to participate in hydrogen bonding, contributing to enhanced binding affinity with biological targets.[4]

Protocol 1.1: Synthesis of 3-(1H-Imidazol-1-yl)benzohydrazide

This initial step is the gateway to the 1,3,4-oxadiazole scaffold. The hydrazinolysis of the ethyl ester is a classical and efficient method for the formation of the hydrazide intermediate.

Materials:

-

This compound

-

Hydrazine hydrate (80% or higher)

-

Ethanol (absolute)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Büchner funnel and filter paper

Procedure:

-

To a solution of this compound (1.0 equivalent) in absolute ethanol (10 mL per gram of ester), add hydrazine hydrate (3.0 to 5.0 equivalents) dropwise at room temperature. The excess hydrazine hydrate ensures the complete conversion of the ester.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/methanol, 9:1). The disappearance of the starting ester spot indicates the completion of the reaction.

-

After completion, cool the reaction mixture to room temperature. In many cases, the product will precipitate out of the solution. If not, the volume of the solvent can be reduced under reduced pressure to induce crystallization.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold ethanol to remove any unreacted hydrazine hydrate and other impurities.

-

Dry the product, 3-(1H-Imidazol-1-yl)benzohydrazide, under vacuum to obtain a white to off-white solid. The purity of the product can be assessed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR).

Protocol 1.2: Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles

With the key hydrazide intermediate in hand, a variety of 2,5-disubstituted 1,3,4-oxadiazoles can be synthesized. The following protocol describes a common method involving condensation with an aromatic aldehyde followed by oxidative cyclization.

Materials:

-

3-(1H-Imidazol-1-yl)benzohydrazide

-

Substituted aromatic aldehydes (various)

-

Iodine (I₂)

-

Potassium carbonate (K₂CO₃)

-

Ethanol

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve 3-(1H-Imidazol-1-yl)benzohydrazide (1.0 equivalent) in ethanol.

-

Add the desired substituted aromatic aldehyde (1.1 equivalents) to the solution.

-

To this mixture, add potassium carbonate (K₂CO₃, 2.0 equivalents) as a base and a catalytic amount of iodine (I₂, 0.1 equivalents) as an oxidizing agent.[4] The base facilitates the deprotonation steps, while iodine promotes the oxidative cyclization of the intermediate hydrazone.

-

Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into ice-cold water.

-

The solid product that precipitates out is collected by vacuum filtration, washed with water, and then with a small amount of cold ethanol.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) to afford the pure 2,5-disubstituted-1,3,4-oxadiazole derivative.

-

Characterize the final product using spectroscopic techniques (¹H NMR, ¹³C NMR, Mass Spectrometry) and determine its melting point.

Table 1: Representative 1,3,4-Oxadiazole Derivatives and their Antifungal Activity

| Compound ID | R-group on Aldehyde | Antifungal Activity (MIC in µg/mL) vs. C. albicans | Reference |

| OXD-1 | 4-Chlorophenyl | 16 | [2] |

| OXD-2 | 4-Methoxyphenyl | 32 | [2] |

| OXD-3 | 2,4-Dichlorophenyl | 8 | [1] |

| Fluconazole | - | 0.25-1.0 | [2] |

Note: The antifungal activity data presented is representative and may vary depending on the specific fungal strain and testing conditions.

Figure 2: Workflow for the synthesis of 1,3,4-oxadiazole derivatives.

Part 2: Synthesis of N-Substituted Amide Derivatives

Direct amidation of esters is a straightforward approach to introduce a wide range of substituents, enabling a thorough exploration of the SAR. The amide bond is a common feature in many biologically active molecules.

Protocol 2.1: Direct Amidation of this compound

This protocol outlines a general procedure for the direct synthesis of amides from the starting ethyl ester and various amines. The choice of reaction conditions may need to be optimized depending on the nucleophilicity and steric hindrance of the amine.

Materials:

-

This compound

-

Primary or secondary amines (various)

-

Lewis acid catalyst (e.g., TiCl₄, optional) or a coupling agent (e.g., HATU, HOBt, EDCI, optional)

-

High-boiling point solvent (e.g., DMF, DMSO, or solvent-free)

-

Round-bottom flask or sealed tube

-

Magnetic stirrer with heating

Procedure:

-

In a round-bottom flask or a sealed tube, combine this compound (1.0 equivalent) and the desired amine (1.2-2.0 equivalents).

-

For less reactive amines, the addition of a catalyst may be necessary. For instance, a Lewis acid like TiCl₄ can activate the ester carbonyl group towards nucleophilic attack.[5] Alternatively, standard peptide coupling reagents can be employed.

-

The reaction can be performed neat (solvent-free) or in a high-boiling point aprotic solvent like DMF or DMSO.

-

Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. The optimal temperature and reaction time will depend on the specific substrates. Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Work-up the reaction mixture by diluting with a suitable organic solvent (e.g., ethyl acetate) and washing with water and brine to remove the excess amine and other water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) to obtain the pure N-substituted amide derivative.

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) and melting point analysis.

Table 2: Representative N-Substituted Amide Derivatives and their Potential for Antifungal Activity

| Compound ID | Amine Reagent | Expected Key Structural Feature | Rationale for Synthesis |

| AMD-1 | Benzylamine | Aromatic side chain | Introduction of a lipophilic aromatic group to potentially enhance membrane permeability. |

| AMD-2 | 4-Chlorobenzylamine | Electron-withdrawing group | To investigate the electronic effects on antifungal activity. |

| AMD-3 | Piperidine | Cyclic aliphatic amine | To explore the impact of a conformationally restricted aliphatic substituent. |

| AMD-4 | Morpholine | Heterocyclic amine with oxygen | To introduce a polar group that may improve solubility and pharmacokinetic properties. |

Note: The antifungal activity of these specific derivatives would need to be determined experimentally.

Figure 3: General scheme for the direct amidation of this compound.

Conclusion and Future Perspectives

This compound serves as an excellent and readily accessible platform for the development of novel antifungal agents. The synthetic routes outlined in this guide provide robust and versatile methods for the preparation of 1,3,4-oxadiazole and N-substituted amide derivatives. The modular nature of these syntheses allows for the creation of extensive compound libraries, which are essential for comprehensive structure-activity relationship studies.

Future work should focus on the biological evaluation of the synthesized compounds against a broad panel of clinically relevant fungal pathogens, including resistant strains. In vitro and in vivo testing will be crucial to identify lead compounds with potent antifungal activity and favorable safety profiles. Furthermore, computational studies, such as molecular docking, can be employed to understand the binding interactions of these novel compounds with the target enzyme, lanosterol 14α-demethylase, thereby guiding the rational design of the next generation of imidazole-based antifungal drugs.

References

-

Faria, D. R., et al. (2021). Fungicidal Activity of a Safe 1,3,4-Oxadiazole Derivative against Candida albicans. Pathogens, 10(11), 1489. [Link]

-

de Oliveira, C. S., et al. (2019). Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans. Frontiers in Microbiology, 10, 237. [Link]

-

Royal Society of Chemistry. (2021). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science, 12(34), 11457-11462. [Link]

-

Quy, P. T., et al. (2022). 1,3,4-Oxadiazole derivatives as potent antifungal agents: Synthesis, biological evaluation and an in silico study. CTU Journal of Innovation and Sustainable Development. [Link]

-

Balalaie, S., et al. (2012). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron, 68(35), 7645-7650. [Link]

-

Li, Y., et al. (2022). Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control. Frontiers in Chemistry, 10, 895085. [Link]

-

Sharma, P., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1s). [Link]

-

Zhang, Y., et al. (2023). Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors with aromatic fused ring hydrophobic side chains. RSC Medicinal Chemistry, 14(7), 1285-1298. [Link]

-

Kumar, A., et al. (2021). Synthesis and antimicrobial activity of novel 1H-benzo[d]imidazole-aryl sulfonamide/amide derivatives. Journal of Heterocyclic Chemistry, 58(4), 946-956. [Link]

-

Wang, Y., et al. (2022). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Molecules, 27(19), 6296. [Link]

-

Organic Chemistry Portal. Synthesis of 1,3,4-oxadiazoles. [Link]

-

Singh, P., et al. (2013). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Journal of Applied Pharmaceutical Science, 3(1), 069-073. [Link]

-

Sharma, P., et al. (2025). Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Current Organic Synthesis, 19. [Link]

-

Carraro, F., et al. (2004). Antifungal agents. 11. N-substituted derivatives of 1-[(aryl)(4-aryl-1H-pyrrol-3-yl)methyl]-1H-imidazole: synthesis, anti-Candida activity, and QSAR studies. Journal of Medicinal Chemistry, 47(11), 2766-2777. [Link]

-

Paidesetty, S. K., & Patro, S. K. (2013). Synthesis of N-substituted imidazole derivatives. ResearchGate. [Link]

-

The Pharma Innovation Journal. (2018). Benzohydrazides: As potential bio-active agents. [Link]

-

Patil, S. (n.d.). Synthesis And Characterization Of Hydrazide Based 1,3-Benzoxazole Derivatives As Antitubercular Agents. Scribd. [Link]

-

Valente, A., et al. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Catalysts, 13(2), 366. [Link]

-

Ianni, A., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11, 84. [Link]

-

Al-Ostoot, F. H., et al. (2023). Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Molecules, 28(13), 5183. [Link]

-

Journal of Global Pharma Technology. (n.d.). Synthesis, Characterization and Spectrophotometric Studies of New Hydrazone Derived from Ethyl benzoate. [Link]

-

Surwase, K. P. (n.d.). SYNTHESIS, CHARACTERIZATION & ANALGESIC ACTIVITY OF IMIDAZOLO-AZATIDINONE DERIVATIVES. Bibliomed. [Link]

-

Al-Soud, Y. A., et al. (2012). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 17(9), 11183-11195. [Link]

-

Osyanin, V. A., Purygin, P. P., & Belousova, Z. P. (2004). Synthesis of 4-(1H-Azol-1-ylmethyl)benzohydrazides and Their Acyclic and Heterocyclic Derivatives. Russian Journal of Organic Chemistry, 40(1), 108-115. [Link]

-

Damdoom, W. K. (2020). Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. ResearchGate. [Link]

-

ChemInform Abstract: Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. ResearchGate. [Link]

-

Borthakur, P., & Borah, P. (2021). Synthesis of functionalized benzo[1][6]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation. RSC Advances, 11(40), 24654-24658. [Link]

-

Le, C. M., et al. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. Angewandte Chemie International Edition, 60(47), 24949-24955. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors with aromatic fused ring hydrophobic side chains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ctujs.ctu.edu.vn [ctujs.ctu.edu.vn]

- 5. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]

Application Note: Microwave-Assisted Synthesis of Ethyl 3-(1H-imidazol-1-yl)benzoate

Abstract & Introduction

The N-arylation of imidazoles is a pivotal transformation in medicinal chemistry, serving as a gateway to numerous enzyme inhibitors (e.g., heme oxygenase, thromboxane synthase) and receptor antagonists.[1] Ethyl 3-(1H-imidazol-1-yl)benzoate represents a critical bifunctional scaffold, combining a reactive ester moiety with a pharmacophoric imidazole ring.[2]

Traditional thermal synthesis of this compound via Ullmann-type coupling often requires high temperatures (140–200 °C), prolonged reaction times (24–48 hours), and stoichiometric amounts of copper, leading to difficult purification and variable yields.

This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol that dramatically reduces reaction time to under 30 minutes while improving yield and purity. By utilizing a specific Copper(I)/Ligand catalytic system under controlled dielectric heating, researchers can achieve efficient C–N bond formation with high reproducibility.

Retrosynthetic Analysis & Strategy

The synthesis relies on a disconnection at the C–N bond between the imidazole nitrogen and the phenyl ring. The forward strategy employs a modified Ullmann coupling using Ethyl 3-iodobenzoate (or 3-bromobenzoate) and Imidazole .

-

Key Challenge: Preventing catalyst deactivation and controlling the competitive binding of the imidazole substrate to the copper center.

-

Solution: Use of a bidentate ligand (e.g., trans-N,N'-dimethylcyclohexane-1,2-diamine or 1,10-phenanthroline) or an amino acid ligand (L-Proline) to stabilize the Cu(I) species and facilitate the oxidative addition/reductive elimination cycle.

Reaction Scheme

Experimental Protocol

Materials & Reagents

| Component | Role | Equiv. | Amount (Example) |

| Ethyl 3-iodobenzoate | Substrate (Electrophile) | 1.0 | 276 mg (1.0 mmol) |

| Imidazole | Substrate (Nucleophile) | 1.2 | 82 mg (1.2 mmol) |

| Copper(I) Iodide (CuI) | Catalyst | 0.1 (10 mol%) | 19 mg |

| L-Proline | Ligand | 0.2 (20 mol%) | 23 mg |

| Cesium Carbonate (Cs₂CO₃) | Base | 2.0 | 652 mg |

| DMSO (Anhydrous) | Solvent | N/A | 3.0 mL |

Note: Ethyl 3-bromobenzoate may be substituted but typically requires higher temperatures (130–140 °C) or a stronger ligand (e.g., 1,10-phenanthroline).

Step-by-Step Procedure

-

Vessel Preparation: To a 10 mL microwave process vial equipped with a magnetic stir bar, add CuI (10 mol%), L-Proline (20 mol%), and Cs₂CO₃ (2.0 equiv).

-

Substrate Addition: Add Imidazole (1.2 equiv) and Ethyl 3-iodobenzoate (1.0 equiv).

-

Solvent & Sealing: Add anhydrous DMSO (3 mL). Cap the vial with a Teflon-lined septum and crimp seal.

-

Pre-Stirring: Vortex or stir for 1 minute to ensure homogeneity of the slurry.

-

Microwave Irradiation: Place the vial in the microwave reactor cavity. Apply the following parameters:

| Parameter | Setting |

| Temperature | 110 °C |

| Ramp Time | 2:00 min |

| Hold Time | 20:00 min |

| Pressure Limit | 250 psi (17 bar) |

| Power | Dynamic (Max 200 W) |

| Stirring | High |

-

Cooling: Allow the reaction to cool to <50 °C using the reactor's compressed air cooling system.

-

Work-up:

-

Dilute the reaction mixture with Ethyl Acetate (30 mL) and Water (30 mL).

-

Filter through a pad of Celite to remove insoluble copper salts.

-

Separate the organic layer.[3][4] Extract the aqueous layer once more with Ethyl Acetate (20 mL).

-

Wash combined organics with Brine (2 x 20 mL) to remove residual DMSO.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0-5% Methanol in Dichloromethane or Hexane/EtOAc) to afford the title compound as a pale yellow solid/oil.

Mechanistic Insight & Pathway Visualization[1]

The reaction proceeds via a Cu(I)/Cu(III) catalytic cycle. The microwave energy efficiently overcomes the activation barrier for the oxidative addition of the aryl halide to the cuprate complex, a step often rate-limiting in thermal Ullmann couplings.

Graphviz Diagram: Catalytic Cycle

Caption: Proposed catalytic cycle for the Cu-catalyzed N-arylation. The ligand (L-Proline) stabilizes the Cu intermediates, preventing aggregation.

Optimization & Troubleshooting

Solvent & Base Effects

| Variable | Recommendation | Rationale |

| Solvent | DMSO or DMF | High dielectric constant ( |

| Base | Cs₂CO₃ | Superior solubility in organic solvents compared to K₂CO₃; the "Cesium Effect" aids in stabilizing the transition state. |

| Ligand | L-Proline | Promotes reaction at lower temperatures (110°C vs 140°C). Alternatives: 1,10-Phenanthroline.[1][5] |

Troubleshooting Guide

-

Low Conversion:

-

Cause: Catalyst poisoning by oxidation (Cu(I)

Cu(II)). -

Fix: Ensure inert atmosphere (flush vial with Argon before sealing). Use fresh CuI (should be white/off-white, not green/blue).

-

-

Incomplete Reaction (Starting Material Remains):

-

Cause: Aryl bromide used instead of iodide without adjusting temperature.

-

Fix: Increase temperature to 135 °C or extend hold time to 45 mins.

-

-

Blue Reaction Mixture:

Applications in Drug Discovery[7][8][9]

This molecule serves as a versatile intermediate.[2][6][7][8] The ester group allows for orthogonal functionalization relative to the imidazole ring.

Workflow: Downstream Applications

Caption: Synthetic utility of the title compound in generating pharmaceutical actives.[2][7][9][10][11]

References

-

BenchChem. Application Notes and Protocols: 3-(1H-imidazol-1-yl)benzoic acid as a Versatile Building Block. Retrieved from

-

Chen, H., et al. (2010).[12] "Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles." Synthesis, 2010(09), 1505-1511.

-

Sharifi, A., et al. (2016). "Copper-catalyzed N-arylation of heterocycles in ethylene glycol medium." Scientia Iranica, 23(3).

-

Altman, R. A., & Buchwald, S. L. (2006).[5] "Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles." Journal of Organic Chemistry.

Sources

- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ajrconline.org [ajrconline.org]

- 4. scientiairanica.sharif.edu [scientiairanica.sharif.edu]

- 5. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]

- 6. Ullmann Reaction [organic-chemistry.org]

- 7. nbinno.com [nbinno.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. pcbiochemres.com [pcbiochemres.com]

- 10. dspace.mit.edu [dspace.mit.edu]

- 11. Ethyl 4-[3-(1H-imidazol-1-yl)propylamino]-3-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]

Troubleshooting & Optimization

Purification methods for removing impurities from Ethyl 3-(1H-imidazol-1-yl)benzoate

Technical Support Center: Purification of Ethyl 3-(1H-imidazol-1-yl)benzoate

Welcome to the technical support guide for the purification of this compound. This document is designed for researchers, chemists, and drug development professionals who are working with this versatile intermediate. The unique bifunctional nature of this molecule, containing both a basic imidazole ring and a neutral ester group, presents specific challenges and opportunities for purification. This guide provides in-depth, field-proven troubleshooting advice and detailed protocols to help you achieve high purity and yield.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format. The solutions provided are grounded in chemical principles to help you understand the causality behind each step.

Q1: My product is tailing significantly during silica gel column chromatography, leading to poor separation and broad fractions. What's happening and how can I fix it?

A1: This is a classic issue when purifying compounds containing a basic nitrogen moiety, such as the imidazole ring in your product, on standard silica gel. Silica gel has acidic silanol groups (Si-OH) on its surface, which can strongly and non-specifically interact with the basic imidazole. This causes the product to "stick" to the column and elute slowly and unevenly, resulting in tailing.

Troubleshooting & Optimization:

-

Mobile Phase Modification: The most effective solution is to add a small amount of a competitive base to your mobile phase (eluent). Adding 0.5-1% triethylamine (Et₃N) or pyridine to the eluent system (e.g., Hexane/Ethyl Acetate) will neutralize the acidic sites on the silica.[1] The triethylamine, being a stronger base, will preferentially bind to the silanol groups, allowing your desired compound to travel through the column more uniformly.

-

Alternative Stationary Phase: If tailing persists, consider using a less acidic stationary phase. Neutral alumina can be a good alternative to silica gel for basic compounds.[2] You will need to re-develop your solvent system using TLC with alumina plates.

-

Dry Loading: Instead of loading your sample dissolved in a liquid, perform a "dry load". Dissolve your crude product in a volatile solvent like dichloromethane, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your packed column.[1] This technique often leads to sharper bands and better separation.

Q2: I'm performing an acid-base extraction to purify my product. After neutralizing the acidic aqueous layer, the product either oils out or fails to precipitate. What should I do?

A2: This is a common outcome that can be attributed to several factors related to the product's solubility and the extraction conditions.

Troubleshooting & Optimization:

-

Incomplete Neutralization: First, ensure that neutralization is complete. Use a pH meter or pH paper to confirm that the aqueous solution is basic (pH > 8). To deprotonate the imidazolium ion and regenerate the neutral, organic-soluble product, the pH must be raised above the pKa of the imidazole ring.[1]

-

High Water Solubility: Your compound, even in its neutral form, may have some water solubility. If it does not precipitate or if it forms an oil, you must perform a "back-extraction." After neutralization, extract the aqueous solution multiple times with an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (e.g., 3 x 50 mL).[1]

-

"Salting Out": To decrease the solubility of your product in the aqueous layer and improve the efficiency of the back-extraction, add a saturated aqueous solution of sodium chloride (brine).[1] This increases the ionic strength of the aqueous phase, making it more polar and forcing the less polar organic product into the organic solvent.

Q3: During my liquid-liquid extraction, a persistent emulsion has formed between the organic and aqueous layers. How can I break it?

A3: Emulsions are colloidal suspensions of one liquid in another and are common in workups involving basic compounds or fine precipitates. Vigorous shaking is a frequent cause.

Troubleshooting & Optimization:

-

Mechanical & Physical Methods:

-

Patience: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes).

-

Gentle Swirling: Gently swirl the funnel instead of shaking it vigorously.[1]

-

Add Brine: Adding saturated NaCl solution can help disrupt the emulsion by increasing the density and ionic strength of the aqueous layer.[1]

-

-

Filtration: In stubborn cases, you can filter the entire mixture through a pad of Celite or glass wool using gentle suction. This can physically disrupt the droplets forming the emulsion.[1]

-

Centrifugation: If the volume is manageable and the equipment is available, centrifuging the mixture is a highly effective method to force the layers to separate.

Q4: My final product has a persistent yellow or brown color, even after chromatography. How can I decolorize it?

A4: Colored impurities are often highly conjugated organic molecules present in small amounts. While chromatography may not remove them completely, a treatment with activated carbon is often effective.

Troubleshooting & Optimization:

-

Activated Carbon Treatment: Dissolve the colored product in a suitable solvent for recrystallization (e.g., hot ethanol). Add a very small amount of activated carbon (a "spatula tip" is a good starting point, as excessive use will reduce your yield). Heat the mixture gently for a few minutes.[2][3]

-

Hot Filtration: Filter the hot solution through a fluted filter paper or a small pad of Celite to remove the carbon. The filtrate should be colorless. Proceed with the recrystallization by allowing the solution to cool slowly.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in a typical synthesis of this compound?

A1: The most common impurities originate from the starting materials and side reactions of the synthesis, which is often a copper-catalyzed N-arylation (Ullmann coupling).[4][5] Expect to find:

-

Unreacted Starting Materials: Ethyl 3-iodobenzoate or ethyl 3-bromobenzoate, and imidazole.[6]

-

Reaction Byproducts: Homocoupled products or other minor species from the catalytic cycle.

-

Hydrolyzed Product: 3-(1H-imidazol-1-yl)benzoic acid, if the reaction or workup conditions involve prolonged exposure to strong acid or base at high temperatures.

Q2: Which purification method—chromatography, recrystallization, or acid-base extraction—is best for my crude product?

A2: The best method depends on the nature and quantity of your impurities.

-

Acid-Base Extraction: This is the most powerful initial purification step for this specific molecule. It efficiently removes neutral organic impurities (like unreacted ethyl 3-halobenzoate) and acidic impurities.[1][7]

-

Column Chromatography: Use this method if the acid-base extraction fails to provide sufficient purity or if you have multiple, closely related byproducts. It offers excellent separation for complex mixtures.[1]

-

Recrystallization: This is an ideal final polishing step to obtain a highly pure, crystalline solid.[2] It is most effective when the crude product is already >90% pure. An ethanol/water mixture is a good starting point for solvent screening.[4]

Q3: How do I select an appropriate solvent system for column chromatography?

A3: The process begins with Thin-Layer Chromatography (TLC).

-

Spotting: Spot your crude mixture on several TLC plates.

-

Elution: Develop each plate in a different solvent system. A good starting point is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate). Try different ratios (e.g., 9:1, 4:1, 1:1 Hexane:EtOAc).

-

Analysis: The ideal solvent system will give your desired product an Rf value between 0.2 and 0.4, with good separation from all major impurities.[2] Remember to add ~0.5% triethylamine to the chosen solvent system to prevent tailing.[1]

Data Presentation

The following table summarizes the expected outcomes for the primary purification methods.

| Purification Method | Typical Starting Purity (HPLC) | Expected Final Purity (HPLC) | Typical Yield | Key Advantages & Disadvantages |

| Acid-Base Extraction | 50-80% | >95% | 85-95% | Adv: High capacity, rapid, excellent for removing neutral/acidic impurities. Disadv: May form emulsions; less effective for impurities with similar basicity. |

| Column Chromatography | 50-90% | >98% | 60-90% | Adv: Excellent separation of complex mixtures. Disadv: Can be time-consuming and solvent-intensive; product loss on the column is possible.[1] |

| Recrystallization | >90% | >99% | 70-90% | Adv: Yields highly pure crystalline material; excellent final step. Disadv: Requires a suitable solvent; significant yield loss if product is not sufficiently pure to begin with.[2] |

Experimental Protocols & Visualizations

Protocol 1: Purification via Acid-Base Extraction

This protocol is designed to separate the basic this compound from neutral and acidic impurities.

-

Dissolution: Dissolve the crude reaction mixture (e.g., 5 g) in an organic solvent such as ethyl acetate (100 mL).

-

Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M aqueous HCl (100 mL). Stopper the funnel and shake gently, venting frequently to release any pressure. Allow the layers to separate. The protonated product will move to the lower aqueous layer.[1][8]

-

Separation: Drain the lower aqueous layer into a clean flask. To ensure complete extraction, wash the remaining organic layer again with fresh 1 M HCl (50 mL) and combine the acidic aqueous extracts. The organic layer now contains neutral impurities and can be discarded.

-

Neutralization: Cool the combined acidic aqueous extracts in an ice bath. Slowly add 5 M NaOH or saturated NaHCO₃ solution with stirring until the solution is basic (pH > 8), confirmed with pH paper.[1]

-

Back-Extraction: Extract the neutralized aqueous solution with three portions of fresh ethyl acetate or dichloromethane (3 x 75 mL). The neutral product will now move back into the organic layer.

-

Drying and Solvent Removal: Combine all organic extracts from the back-extraction. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.[1]

Protocol 2: Purification via Flash Column Chromatography

This protocol provides a general guideline for purification on silica gel.

-

Solvent System Selection: Using TLC, determine a suitable mobile phase. A common system is Hexane/Ethyl Acetate with 0.5% triethylamine added. Aim for a product Rf of 0.2-0.4.[2]

-

Column Packing: Choose a column size appropriate for your sample amount (a 40:1 to 100:1 ratio of silica to crude product by weight is a good rule of thumb). Pack the column with silica gel as a slurry in your initial, least polar mobile phase.[1]

-

Sample Loading (Dry Load): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add silica gel (2-3 times the weight of your crude product) and evaporate the solvent completely to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[1]

-

Elution: Begin eluting with your chosen mobile phase. If a gradient is needed, gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate).

-

Fraction Collection: Collect fractions and monitor their contents by TLC.

-

Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified compound.[1]

Protocol 3: Purification via Recrystallization

This protocol is for the final purification of a mostly pure solid.

-

Solvent Selection: In a small test tube, test various solvents (e.g., ethanol, isopropanol, ethyl acetate, and mixtures like ethanol/water) to find one that dissolves your compound when hot but not when cold.[9]

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a boil until the solid just dissolves. Use the absolute minimum amount of hot solvent necessary.[9]

-

Decolorization (Optional): If the solution is colored, remove it from the heat, add a very small amount of activated carbon, and re-heat to boiling for a few minutes.[2]

-

Hot Filtration (Optional): If carbon was added or if insoluble impurities are present, filter the hot solution by gravity through a pre-warmed funnel.[3]

-

Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice-water bath to maximize crystal formation.[3]

-

Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent. Dry the crystals in a vacuum oven to a constant weight.[1]

References

- Benchchem. (n.d.). Technical Support Center: Purification of Imidazole Derivatives.

- Benchchem. (n.d.). Technical Support Center: Purification of Crude Imidazo[4,5-d]imidazole Products.

- Benchchem. (n.d.). Application Notes and Protocols: 3-(1H-imidazol-1-yl)benzoic acid as a Versatile Building Block for Pharmaceutical Intermediates.

- Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Recrystallization.

- Benchchem. (n.d.). Technical Guide: 3-(1H-imidazol-1-yl)benzoic acid.

- Benchchem. (n.d.). Application Note and Protocol for the Synthesis of 3-(1H-imidazol-1-yl)benzoic acid.

- Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.

- Chemistry Steps. (2025, September 20). Organic Acid-Base Extractions.

- Fayetteville State University. (n.d.). Separation of a Three-Component Organic Mixture using Extraction Techniques and Acid-Base.

- University of Babylon. (2021, July 16). Experimental No. (4) Recrystallization.

- University of Colorado Boulder. (n.d.). Acid-Base Extraction.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. userweb.ucs.louisiana.edu [userweb.ucs.louisiana.edu]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Recrystallization solvents for high-purity Ethyl 3-(1H-imidazol-1-yl)benzoate

Core Directive & Scope

Ethyl 3-(1H-imidazol-1-yl)benzoate is a critical intermediate often utilized in the synthesis of etomidate analogs and 11

This guide addresses the three primary failure modes encountered during purification:

-

Hydrolysis: The ethyl ester is susceptible to cleavage in hot aqueous/acidic media.

-

Oiling Out: The compound often separates as a supercooled oil rather than a crystal lattice due to the rotational freedom of the phenyl-imidazole bond.

-

Metal Retention: If synthesized via Ullmann coupling (Cu-catalyzed), the imidazole ring acts as a ligand, retaining copper impurities.

Solvent Selection Matrix

The following matrix synthesizes solubility data and experimental outcomes. Ethyl Acetate/Hexane is the recommended primary system for high yield and ester stability.

| Solvent System | Role | Polarity Index ( | Suitability | Technical Notes |

| Ethyl Acetate / Hexane | Primary | 4.4 / 0.1 | Excellent | Standard Protocol. Dissolve in min. hot EtOAc; add Hexane to turbidity. Best balance of yield/purity. |

| Ethanol (Abs.) | Alternative | 4.3 | Good | Good for removing inorganic salts. Risk of transesterification if methanol is present as impurity. |

| Isopropanol (IPA) | Single-Solvent | 3.9 | Moderate | Slower evaporation. Good for growing X-ray quality crystals. |

| Ethanol / Water | Risky | 4.3 / 10.2 | Caution | Hydrolysis Risk. Only use if compound is neutral. Extended heating causes ester cleavage to the benzoic acid derivative. |

| DCM / Ether | Rescue | 3.1 / 2.8 | Poor | Use only if material oils out in other systems. High volatility makes crystallization difficult to control. |

Standard Operating Procedure (SOP)

Protocol A: Binary Solvent Recrystallization (EtOAc / Hexane)

Objective: Purify crude this compound (>98% HPLC purity) while minimizing ester hydrolysis.

Reagents:

-

Crude Product (Solid/Semi-solid)

-

Ethyl Acetate (HPLC Grade)

-

n-Hexane (or n-Heptane for higher boiling point)

-

Activated Charcoal (Optional, for color removal)

Workflow Diagram:

Step-by-Step Execution:

-

Dissolution: Place crude solid in an Erlenmeyer flask. Add boiling Ethyl Acetate dropwise with constant swirling until the solid just dissolves.

-

Note: If a small amount of dark residue remains insoluble, do not add excess solvent. This is likely inorganic salt (CuI/K2CO3) from the synthesis.

-

-

Hot Filtration: If insoluble particles or charcoal were used, filter the hot solution through a pre-warmed glass funnel/fluted filter paper.

-

The Cloud Point: Keep the filtrate near boiling. Slowly add warm n-Hexane down the side of the flask. Stop immediately when a faint, persistent white cloudiness (turbidity) appears.

-

Clarification: Add boiling Ethyl Acetate dropwise (usually 0.5 - 1.0 mL) until the solution becomes crystal clear again.

-

Crystallization: Cap the flask loosely. Allow it to cool to room temperature undisturbed (approx. 2 hours).

-

Critical: Do not place directly in ice; this causes "oiling out."

-

-

Harvest: Once abundant crystals form at RT, cool in an ice bath for 30 minutes. Filter via Buchner funnel.[1] Wash cake with cold Hexane.

Troubleshooting Guide

Issue 1: Oiling Out (Liquid-Liquid Phase Separation)

Symptom: Instead of crystals, oily droplets form at the bottom of the flask as it cools. Mechanism: The melting point of the solvated compound is lower than the saturation temperature of the solvent mixture.

Corrective Logic:

Detailed Fix:

-

Re-dissolve: Heat the mixture until the oil dissolves back into the solution.

-

Dilute: Add 10-15% more of the good solvent (Ethyl Acetate). This lowers the saturation temperature below the oiling-out point.

-

Seed: As the solution cools to just above room temperature, add a tiny crystal of pure product (or scratch the glass).

Issue 2: Hydrolysis (Loss of Ester)

Symptom: Product smells like ethanol/acetic acid; melting point is significantly higher than expected (indicative of the carboxylic acid, mp >200°C). Cause: Presence of water in the solvent or basic impurities (imidazole is basic) catalyzing ester hydrolysis. Fix:

-

Ensure solvents are dried (use molecular sieves).

-

Avoid Ethanol/Water systems if the crude material contains residual base (K2CO3/KOH).

-

Rescue: If hydrolyzed, you must re-esterify using Ethanol/H2SO4 reflux.

Frequently Asked Questions (FAQs)

Q: Can I use Acetone as a solvent? A: Acetone is generally too powerful a solvent for this ester. It often leads to low recovery yields unless cooled to -78°C. Furthermore, acetone can undergo aldol condensation under the basic influence of the imidazole ring if heated for prolonged periods.

Q: The crystals are blue/green. What happened? A: This indicates residual Copper (Cu) from the Ullmann coupling reaction (common in synthesizing imidazole-benzoates).

-

Fix: Re-dissolve in EtOAc and wash with 5% aqueous EDTA or Ammonium Hydroxide in a separatory funnel to sequester the copper. Dry organic layer over Na2SO4 before attempting recrystallization again.

Q: Why avoid acidic water washes? A: While the imidazole nitrogen can be protonated to make the salt (water-soluble), the ester bond is acid-labile. Strong acid washes risk hydrolyzing the ester. If you must make a salt, generate the Hydrochloride salt in anhydrous ether/HCl, not water.

References

-

BenchChem. (2025).[2][3][4] Application Notes and Protocols: 3-(1H-imidazol-1-yl)benzoic acid as a Versatile Building Block.[2] Retrieved from

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman.[5] (General reference for ester recrystallization techniques).

-

Organic Syntheses. (1977). Ethyl 4-Amino-3-methylbenzoate (Analogous ester purification).[6] Org.[7][8][9] Synth. 57, 11. Retrieved from

-

Beilstein Journal of Organic Chemistry. (2013). Synthesis of imidazol-1-yl-acetic acid hydrochloride.[10] (Discussion on imidazole ester solubility). Retrieved from

Sources

- 1. amherst.edu [amherst.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Ethyl benzoate - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. CAS 93-89-0: Ethyl benzoate | CymitQuimica [cymitquimica.com]

- 9. Cas 93-89-0,Ethyl benzoate | lookchem [lookchem.com]

- 10. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid [beilstein-journals.org]

Technical Support Center: Navigating the Scale-Up of Ethyl 3-(1H-imidazol-1-yl)benzoate Production

Welcome to the technical support center for the synthesis and scale-up of Ethyl 3-(1H-imidazol-1-yl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common and complex challenges encountered during the production of this key pharmaceutical intermediate. Our approach is rooted in mechanistic understanding and practical, field-tested solutions to ensure the integrity and efficiency of your chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction yield for the N-arylation of imidazole with ethyl 3-iodobenzoate is consistently low. What are the likely causes and how can I improve it?

Low yield in the copper-catalyzed N-arylation (Ullmann condensation) of imidazole is a frequent challenge, often stemming from suboptimal reaction conditions, especially as the scale increases.

Possible Causes & Troubleshooting Strategies:

-

Insufficient Catalyst Activity: The choice and handling of the copper catalyst are critical.

-

Recommendation: Ensure your Copper(I) iodide (CuI) is of high purity and has been stored under inert conditions to prevent oxidation to less active Cu(II) species. For larger scale reactions, consider using a more active catalyst system, such as employing a ligand like L-proline or 1,10-phenanthroline, which can enhance catalyst turnover and stability.[1][2]

-

-

Base Incompatibility or Insufficient Strength: The base plays a crucial role in deprotonating the imidazole, making it a more effective nucleophile.

-

Recommendation: Potassium carbonate (K₂CO₃) is commonly used, but for more challenging or larger scale reactions, a stronger base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be more effective.[1] Ensure the base is finely powdered and anhydrous to maximize its reactivity.

-

-

Inadequate Temperature or Reaction Time: Ullmann couplings are thermally driven.

-

Recommendation: The reaction is typically conducted at 110-120°C.[2][3] If you are observing low conversion, consider incrementally increasing the temperature. However, be mindful of potential side reactions at excessively high temperatures. Extended reaction times (18-24 hours) may also be necessary to drive the reaction to completion.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

-

Solvent Quality: The solvent must be high-boiling, polar, and anhydrous.

Troubleshooting Guide: Specific Experimental Issues

Q2: I am observing a significant amount of a major byproduct. How can I identify and minimize its formation?

The formation of byproducts is a common issue during scale-up. Understanding the potential side reactions is key to their mitigation.

Common Byproducts and Mitigation Strategies:

-

Ethyl Benzoate (from dehalogenation): This byproduct arises from the reduction of the starting material, ethyl 3-iodobenzoate.

-

Cause: This is often more prevalent with more hindered substrates or at very high reaction temperatures.[2]

-

Mitigation:

-

Optimize Temperature: Avoid excessive heating. Maintain the reaction temperature within the recommended range (110-120°C).

-

Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (nitrogen or argon) to minimize side reactions.

-

-

-

3-(1H-imidazol-1-yl)benzoic acid (from ester hydrolysis): The ester group can be sensitive to hydrolysis, especially under basic conditions at elevated temperatures if water is present.[3]

-

Cause: Presence of water in the reaction mixture or during workup.

-

Mitigation:

-

Anhydrous Conditions: Use anhydrous solvents and reagents.

-

Workup pH Control: During the aqueous workup, carefully control the pH. Avoid strongly basic or acidic conditions for prolonged periods.

-

-

-

Unreacted Starting Materials: Incomplete conversion is a common issue.

-

Cause: See Q1 for reasons for low reactivity.

-

Mitigation: Re-evaluate your reaction conditions as outlined in Q1. Consider increasing the equivalents of imidazole (e.g., to 1.5 eq) to drive the reaction forward.

-